molecular formula C8H8ClN5S B067334 Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride CAS No. 170658-36-3

Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride

Cat. No. B067334
M. Wt: 241.7 g/mol
InChI Key: KPHMTFINXJCWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, also known as TMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMQ is a heterocyclic compound that contains a triazole ring and a thiazole ring, and it has been found to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to modulate the activity of various transcription factors, including NF-κB and AP-1, which play important roles in regulating gene expression.

Biochemical And Physiological Effects

Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the levels of reactive oxygen species in cells. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride for lab experiments is its broad range of biological activities, which make it a useful tool for studying various cellular processes. However, one limitation of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride. One area of interest is the development of more efficient synthesis methods for Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride and related compounds. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to explore the potential applications of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride in other scientific research fields, such as neuroscience and immunology.

Synthesis Methods

There are several methods for synthesizing Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, including the reaction of 2-mercaptothiazole with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. Another method involves the reaction of 2-mercaptothiazole with 3-chloro-1,2,4-triazole, followed by reduction of the resulting intermediate with sodium borohydride.

Scientific Research Applications

Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has also been studied for its potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

170658-36-3

Product Name

Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride

Molecular Formula

C8H8ClN5S

Molecular Weight

241.7 g/mol

IUPAC Name

6-(imidazol-1-ylmethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole;hydrochloride

InChI

InChI=1S/C8H7N5S.ClH/c1-2-12(6-9-1)3-7-4-14-8-10-5-11-13(7)8;/h1-2,4-6H,3H2;1H

InChI Key

KPHMTFINXJCWPO-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CC2=CSC3=NC=NN23.Cl

Canonical SMILES

C1=CN(C=N1)CC2=CSC3=NC=NN23.Cl

Other CAS RN

170658-36-3

synonyms

2-(imidazol-1-ylmethyl)-4-thia-1,6,8-triazabicyclo[3.3.0]octa-2,5,7-tr iene hydrochloride

Origin of Product

United States

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